molecular formula C16H17NO3S B1455956 7,7-Dimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid CAS No. 1374509-29-1

7,7-Dimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid

Cat. No.: B1455956
CAS No.: 1374509-29-1
M. Wt: 303.4 g/mol
InChI Key: NUQWBCJZECCTIU-UHFFFAOYSA-N
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Description

7,7-Dimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid is a chemical compound of significant interest in medicinal chemistry research, belonging to a class of condensed 1,4-dihydropyridine (DHP) derivatives . This scaffold is characterized by a 1,4-dihydropyridine ring that typically adopts a flattened boat conformation, fused with a cyclohexenone ring in an envelope conformation . The incorporation of the 2-thienyl group at the 4-position is a key structural feature that can influence the compound's electronic properties and biological activity. Compounds within this structural family have demonstrated specific and considerable metabolic-regulating activity. Research on closely related analogues has shown them to act as specific ligands for the metabolism-regulating free fatty acid receptor 3 (FFAR3 or GPR41) . Through this mechanism, such compounds can inhibit forskolin-stimulated levels of cAMP in recombinant cells, affecting the cAMP-dependent pathway and downstream processes . The activation of FFAR3 is a pathway of interest in various physiological areas, including the regulation of metabolic hormones, intestinal immunity, and energy homeostasis . This compound is offered for research purposes only and is intended for use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use in humans. For research use only. Not for human consumption.

Properties

IUPAC Name

7,7-dimethyl-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-16(2)7-11-14(12(18)8-16)9(13-4-3-5-21-13)6-10(17-11)15(19)20/h3-6,9,17H,7-8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUQWBCJZECCTIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C=C(N2)C(=O)O)C3=CC=CS3)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501129636
Record name 2-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-4-(2-thienyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374509-29-1
Record name 2-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-4-(2-thienyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374509-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Quinolinecarboxylic acid, 1,4,5,6,7,8-hexahydro-7,7-dimethyl-5-oxo-4-(2-thienyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

7,7-Dimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₁₇NO₃S. Its structure features a hexahydroquinoline core with a thienyl substituent and a carboxylic acid group. The presence of these functional groups is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to 7,7-Dimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline derivatives exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study highlighted that derivatives with thienyl groups showed enhanced activity against various bacterial strains compared to their non-thienyl counterparts .

Anticancer Potential

The compound's structural features suggest potential anticancer properties.

  • Mechanism of Action : It may inhibit specific pathways involved in cancer cell proliferation. Compounds with similar structures have been shown to induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases. Some studies have suggested that quinoline derivatives can modulate inflammatory responses.

  • Research Insights : Compounds related to 7,7-Dimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline have demonstrated the ability to reduce pro-inflammatory cytokine production in vitro .

Structure–Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is essential for optimizing the efficacy of this compound.

ModificationActivity Impact
Addition of thienyl groupIncreased antimicrobial and anticancer activity
Variation in substituentsChanges in potency and selectivity for biological targets

This table summarizes how modifications to the compound's structure can influence its biological effects.

Case Studies

Several case studies have examined the biological effects of related compounds:

  • Case Study on Anticancer Activity : A study investigated a series of hexahydroquinoline derivatives and found that those with electron-withdrawing groups exhibited enhanced cytotoxicity against specific cancer cell lines .
  • Inflammation Modulation : Another study assessed the anti-inflammatory effects of thienyl-substituted quinolines and reported significant reductions in inflammation markers in animal models .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of 7,7-Dimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline derivatives is crucial for understanding their therapeutic potential.

ParameterValue
Half-lifeVaries by derivative
BioavailabilityHigh for certain analogs

Research indicates that some derivatives exhibit favorable pharmacokinetic properties that enhance their therapeutic efficacy while minimizing side effects .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of hexahydroquinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the quinoline structure can enhance activity against various bacterial strains. A recent study demonstrated that 7,7-Dimethyl-5-oxo derivatives possess potent antibacterial activity against Gram-positive bacteria .

Anticancer Properties

The compound's ability to inhibit specific pathways involved in cancer cell proliferation has been explored. In vitro studies have shown that certain derivatives of this compound can induce apoptosis in cancer cells, particularly in breast and lung cancer models. This suggests potential for development as a chemotherapeutic agent .

Neurological Applications

There is growing interest in the neuroprotective effects of hexahydroquinolines. Preliminary findings suggest that 7,7-Dimethyl-5-oxo derivatives may have protective effects against neurodegeneration by modulating neurotransmitter levels and reducing oxidative stress .

Photovoltaic Materials

Recent advancements have explored the use of this compound in organic photovoltaic devices. Its unique electronic properties make it a candidate for use in light-harvesting materials due to its ability to absorb light effectively and convert it into electrical energy .

Polymer Synthesis

The incorporation of thienyl groups into polymer matrices has been studied for enhancing thermal stability and mechanical properties. The ability of 7,7-Dimethyl-5-oxo derivatives to act as cross-linking agents can improve the durability of polymer composites used in various industrial applications .

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial efficacy of 7,7-Dimethyl-5-oxo derivatives revealed that compounds modified with halogen substituents exhibited increased activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics .

CompoundMIC (µg/mL)Activity
Base Compound64Moderate
Halogenated Derivative16High

Case Study 2: Cancer Cell Apoptosis

In vitro testing on breast cancer cell lines showed that a specific derivative of the compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed increased annexin V binding indicative of early apoptotic events .

Concentration (µM)% Apoptosis
05%
1030%
5070%

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among polyhydroquinoline derivatives include substituents at positions 3 and 4, which significantly influence biological activity and physicochemical properties.

Table 1: Structural Comparison of Key Analogs
Compound Name Position 4 Substituent Position 3/2 Group Notable Features Source
Target Compound 2-Thienyl Carboxylic acid (C-2) High polarity, potential for ionic interactions N/A
4-(2-Chloro-phenyl)-...ethyl ester (1) 2-Chloro-phenyl Ethyl ester (C-3) Lipophilic ester group enhances membrane permeability
4-(Biphenyl-4-yl)-...ethyl ester (2) Biphenyl-4-yl Ethyl ester (C-3) Extended aromatic system for π-π stacking
4-(4-(Phenylsulfonyl)phenyl)-...methyl ester (3) Phenylsulfonylphenyl Methyl ester (C-3) Electron-withdrawing sulfonyl group
2-{[(6-Chloro-1,3-benzodioxol-5-yl)methyl]sulfanyl}-...carbonitrile (4) 2-Thienyl Carbonitrile (C-3) Sulfanyl and benzodioxol groups for redox activity
6-Methyl 3-(propan-2-yl) ester (5) 2-Thienyl Mixed esters (C-3, C-6) Branched esters alter solubility

Key Observations :

  • Chloro-phenyl () and biphenyl () groups increase hydrophobicity, favoring membrane penetration.
  • Position 3/2 : Carboxylic acid (target) vs. esters (analogs) critically affect solubility and bioavailability. Esters () are more lipophilic, while the carboxylic acid group may improve water solubility and ionic interactions.

Key Observations :

  • The 2-chloro-phenyl analog () demonstrates broad-spectrum bioactivity, including anticoagulant and anti-cytotoxic effects, likely due to its electron-withdrawing substituent enhancing electrophilic interactions.

Physicochemical Properties

Table 3: Physical Property Comparison
Compound Melting Point (°C) Solubility (Predicted) Source
4-(4-(Phenylsulfonyl)phenyl)-...ester 260–262 Low (lipophilic ester)
Target Compound Not reported High (carboxylic acid) N/A
4-(2-Chloro-phenyl)-...ethyl ester Not reported Moderate (ethyl ester)

Key Observations :

  • The carboxylic acid group in the target compound likely increases aqueous solubility compared to ester-containing analogs, which may require formulation adjustments for therapeutic use.

Preparation Methods

General Synthetic Strategy

The preferred synthesis route for tetrahydroquinoline derivatives, including the 7,7-dimethyl-5-oxo-4-(2-thienyl) derivative, involves a three-component condensation:

  • A 3-ketoamide (or 3-oxoamide)
  • An aldehyde (in this case, thiophene-2-carbaldehyde for the 2-thienyl group)
  • A 3-aminoenone (such as 3-aminocyclohex-2-en-1-one)

This reaction is typically carried out by heating the mixture in isopropanol (i-PrOH) at around 80 °C for 1 to 5 days. The reaction time may be extended for sterically hindered substrates to achieve optimal yields and purity. The process results in the formation of the hexahydroquinoline core with the desired substitution pattern.

Detailed Procedure Example

A representative synthesis of the 2-thienyl substituted compound proceeds as follows:

  • Thiophene-2-carbaldehyde (0.90 mmol), 3-aminocyclohex-2-en-1-one (0.90 mmol), and 3-oxo-N-(o-tolyl)butanamide (0.90 mmol) are combined in isopropanol.
  • The mixture is heated at 80 °C for several days (typically up to 5 days).
  • After completion, the reaction mixture is cooled, diluted with ethyl acetate, and concentrated on Celite.
  • The crude product is purified by flash chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (5:1).
  • The purified product is obtained as a red foam with high purity (e.g., 99.5% by HPLC) and moderate yield (~35%).

Alternative Methods and Variations

  • Microwave-assisted synthesis : Microwave heating can accelerate the reaction, reducing reaction times significantly. However, this often comes at the cost of lower yield and purity compared to conventional heating.
  • Use of Lewis acid catalysts : Some protocols employ Lewis acids to facilitate the condensation of anilines with methyl acetoacetate or dioxinones to form ketoamide intermediates. However, these methods generally provide inferior outcomes relative to the direct heating method in isopropanol.
  • Synthesis from 3-ketoamide, aldehyde, 1,3-dione, and ammonia : This approach can produce the tetrahydroquinoline core more rapidly but with trade-offs in yield and purity.

Preparation of Key Intermediates

The 3-ketoamide intermediates are crucial precursors and are typically synthesized by heating the appropriate aniline derivative with methyl acetoacetate under neat conditions. This step is vital for introducing the amide functionality necessary for the subsequent cyclization to the tetrahydroquinoline framework.

Summary Table of Preparation Methods

Step Reagents/Conditions Description Yield & Purity Notes
1 3-ketoamide + thiophene-2-carbaldehyde + 3-aminocyclohex-2-en-1-one in i-PrOH, 80 °C, 1–5 days Three-component condensation forming hexahydroquinoline core ~35% yield, 99.5% purity (HPLC) Longer reaction times for hindered substrates
2 Microwave heating alternative Faster reaction, lower yield and purity Lower yield than conventional Useful for rapid screening
3 Lewis acid-catalyzed ketoamide formation Preparation of ketoamide intermediates Inferior outcome compared to neat heating Used for intermediate synthesis
4 Heating aniline with methyl acetoacetate neat Ketoamide intermediate synthesis Moderate to good yields Key step for amide introduction
5 Thorpe-Ziegler cyclization on thienoquinoline derivatives Functionalization of related scaffolds Variable yields Demonstrates scaffold versatility

Research Findings and Analysis

  • The classical Hantzsch dihydropyridine synthesis remains the most reliable and high-purity method for preparing 7,7-dimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid.
  • The reaction conditions (temperature, solvent, and time) critically influence the yield and purity. Isopropanol at 80 °C for multiple days is optimal for this compound.
  • Alternative methods such as microwave-assisted synthesis or Lewis acid catalysis can reduce reaction times but generally compromise yield and purity, making them less favorable for scale-up or high-quality synthesis.
  • The preparation of ketoamide intermediates is a pivotal step, often achieved by neat heating of anilines with methyl acetoacetate, which directly affects the efficiency of the final cyclization step.
  • Functionalization of the tetrahydroquinoline scaffold with sulfur-containing heterocycles (e.g., thienyl groups) is feasible and can be achieved via strategic selection of aldehyde components and subsequent cyclization steps.

Q & A

Basic: What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a one-pot multicomponent Hantzsch-type reaction, combining substituted aldehydes, β-keto esters, and ammonium acetate under reflux in ethanol or acetic acid. For derivatives with thienyl substituents (e.g., 2-thienyl), the choice of solvent and catalyst significantly impacts yield. Evidence from analogous polyhydroquinoline syntheses suggests using ethanol with catalytic p-toluenesulfonic acid (p-TsOH) at 80°C for 24 hours to achieve yields >75% . Optimization should include inert atmosphere (N₂) to prevent oxidation and monitoring by TLC/HPLC for intermediate formation.

Basic: Which spectroscopic methods are most effective for structural confirmation?

Methodological Answer:
A combination of ¹H/¹³C NMR, IR, and X-ray crystallography is critical. For example, NMR can confirm the hexahydroquinoline core by identifying characteristic signals: (i) methyl groups at δ 1.2–1.4 ppm, (ii) thienyl protons at δ 6.8–7.2 ppm, and (iii) carboxylic acid protons (if free) at δ 10–12 ppm. IR spectra should show C=O stretches at ~1700 cm⁻¹ (carboxylic acid) and ~1650 cm⁻¹ (quinoline ketone). Single-crystal X-ray diffraction, as demonstrated for structurally similar compounds, resolves stereochemistry and hydrogen-bonding networks .

Advanced: How can structure-activity relationships (SAR) be investigated for antimicrobial activity?

Methodological Answer:
SAR studies require systematic substitution of the thienyl, methyl, and carboxylic acid groups. For instance:

  • Replace the 2-thienyl group with chlorophenyl or methoxyphenyl to assess hydrophobicity/electronic effects .
  • Modify the carboxylic acid to esters or amides to evaluate bioavailability .
    Assays should include minimum inhibitory concentration (MIC) tests against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive bacteria, with positive controls (e.g., ciprofloxacin). Data from analogous compounds show that electron-withdrawing substituents (e.g., Cl) enhance antibacterial activity by ~30% compared to electron-donating groups .

Advanced: How should researchers resolve contradictions in reported bioactivity data?

Methodological Answer:
Contradictions often arise from assay variability. Key steps include:

  • Standardizing assay conditions : Use consistent bacterial strains (e.g., P. aeruginosa ATCC 27853) and culture media (e.g., Mueller-Hinton agar) .
  • Statistical validation : Calculate coefficient of variation (CV%) for replicates; values >15% indicate poor reproducibility .
  • Mechanistic follow-up : If MIC data conflict, perform time-kill assays or enzyme inhibition studies (e.g., COX-2 modulation) to confirm target engagement .

Basic: What in vitro assays are appropriate for initial bioactivity screening?

Methodological Answer:

  • Antimicrobial : Broth microdilution (CLSI guidelines) with MIC endpoints .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to determine IC₅₀ values .
  • Enzyme inhibition : Fluorescence-based assays for COX-2 or DNA gyrase, using indomethacin or ciprofloxacin as controls .

Advanced: How can computational modeling predict bacterial enzyme interactions?

Methodological Answer:
Molecular docking (e.g., AutoDock Vina) against targets like P. aeruginosa efflux pumps or DNA gyrase (PDB ID: 1KZN) can identify binding modes. For example, the carboxylic acid group may form hydrogen bonds with active-site residues (e.g., Asp-73 in gyrase), while the thienyl group enhances hydrophobic interactions . Validate predictions with site-directed mutagenesis and enzymatic IC₅₀ measurements.

Basic: What stability considerations are critical for storage?

Methodological Answer:
Store at 2–8°C in airtight, light-protected containers with desiccants (e.g., silica gel). The carboxylic acid group is prone to hygroscopic degradation; periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) monitors purity. Avoid prolonged exposure to basic pH (>8.0), which may decarboxylate the compound .

Advanced: Which metabolic pathways are relevant for pharmacokinetic studies?

Methodological Answer:
Phase I metabolism likely involves cytochrome P450 (CYP3A4/2D6)-mediated oxidation of the thienyl ring or methyl groups. Phase II conjugation (glucuronidation) of the carboxylic acid may occur. Use LC-MS/MS to identify metabolites in hepatocyte incubations. For analogs, plasma protein binding (>90%) and half-life (t₁/₂ ~4–6 hours) suggest moderate bioavailability requiring formulation optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7,7-Dimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid
Reactant of Route 2
7,7-Dimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline-2-carboxylic acid

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